molecular formula C12H17ClO2 B2765396 1-Adamantyl 2-chloroacetate CAS No. 66856-39-1

1-Adamantyl 2-chloroacetate

Cat. No. B2765396
Key on ui cas rn: 66856-39-1
M. Wt: 228.72
InChI Key: FDQLHIURACSAPA-UHFFFAOYSA-N
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Patent
US07531662B2

Procedure details

At 10° C. and under N2, chloroacetyl chloride (9 mL, 113 mmol) was added slowly to a suspension of 1-adamantanol (11.4 g, 75 mmol) and MgO (4.5 g, 113 mmol) in CHCl3 (150 mmol). The mixture was heated to slight reflux for 43 h and cooled to RT. The insoluble material was removed by filtration and the solvent was evaporated. The residue was crystallized in hexanes to afford 2 as a white solid (6.324 g, 37%). U.S. Pat. No. 4,456,611; Helv. Chim. Acta 1988, 71, 1553.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]12([OH:16])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.C(Cl)(Cl)Cl>>[Cl:1][CH2:2][C:3]([O:16][C:6]12[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2)=[O:4]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
11.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
MgO
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
150 mmol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to slight reflux for 43 h
Duration
43 h
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.324 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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